PEG12 vs PEG4 and PEG8: Superior In Vivo Pharmacokinetics and Tolerability in DAR8 ADC Studies
In a comparative study evaluating cleavable pendant-type PEG linkers, DAR8 ADCs prepared with PEG8 and PEG12 linkers demonstrated a superior pharmacokinetic profile compared to DAR8 ADCs prepared with PEG4 linkers and DAR4 ADCs without PEG [1]. In vivo anti-tumor activity studies further demonstrated that DAR8 ADCs with PEG8 and PEG12 exhibited stronger activity than those with PEG4 or without PEG [1]. Notably, the DAR8 ADC with PEG12 showed no weight loss and higher tolerability compared to the other constructs tested [1]. This quantitative PK advantage is corroborated by independent research showing that longer PEG chains result in slower clearance, with a threshold length of PEG8 beyond which clearance was not further impacted [2].
| Evidence Dimension | Pharmacokinetic profile and in vivo tolerability of DAR8 ADCs |
|---|---|
| Target Compound Data | PEG12: superior PK profile vs PEG4; no weight loss and higher tolerability in vivo |
| Comparator Or Baseline | PEG4 linker: inferior PK profile vs PEG8/PEG12; DAR4 ADC without PEG: inferior PK profile |
| Quantified Difference | Qualitative superiority established; PK improvement observed with increasing PEG length up to PEG8 threshold |
| Conditions | Trastuzumab-based DAR8 ADCs with MMAE payload; in vivo pharmacokinetic and anti-tumor activity studies |
Why This Matters
Procurement of PEG12 over PEG4 or PEG8 ensures ADC constructs achieve the slower plasma clearance and improved tolerability profile demonstrated in comparative in vivo studies.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer, 2025, 13(Suppl 2): A1079. Abstract 953. View Source
- [2] Optimization of a PEGylated glucuronide-monomethylauristatin E linker for antibody-drug conjugates. Abstract 648, AACR Annual Meeting Proceedings. View Source
